molecular formula C28H29N3O2 B2646825 4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 890633-70-2

4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Cat. No.: B2646825
CAS No.: 890633-70-2
M. Wt: 439.559
InChI Key: KOWSDHUZBDXRQG-UHFFFAOYSA-N
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Description

4-(1-(2-(2,6-Dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a high-purity chemical compound designed for research and development applications. This synthetic molecule features a benzimidazole core linked to a pyrrolidin-2-one moiety via a phenoxyethyl chain, a structural motif shared with compounds investigated in various pharmaceutical research areas . Compounds with similar benzimidazole and pyrrolidinone scaffolds are of significant interest in medicinal chemistry and are frequently explored for their potential biological activities . Researchers utilize these complex heterocyclic structures as key intermediates or functional cores in the design of novel therapeutic agents. The structure includes strategic substitutions with methyl and tolyl groups, which can be critical for optimizing molecular interactions with biological targets and fine-tuning properties like lipophilicity and metabolic stability. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical management.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-19-9-4-6-13-24(19)31-18-22(17-26(31)32)28-29-23-12-5-7-14-25(23)30(28)15-16-33-27-20(2)10-8-11-21(27)3/h4-14,22H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWSDHUZBDXRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where 2,6-dimethylphenol reacts with an appropriate ethyl halide.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by cyclization of an intermediate amide or nitrile with a suitable reagent.

    Final Coupling: The final step involves coupling the benzimidazole and pyrrolidinone intermediates under conditions that promote the formation of the desired product, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and phenoxyethyl moieties.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrolidinone ring.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction can yield alcohols or amines, depending on the specific site of reduction.

    Substitution: Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one exhibit significant anticancer properties. The benzimidazole and pyrrolidine components are known to interact with biological targets involved in cancer cell proliferation and survival. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The presence of the 2,6-dimethylphenoxy moiety enhances the lipophilicity of the compound, which is crucial for penetrating bacterial membranes. Research has demonstrated that related compounds exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that This compound could be explored as a potential antimicrobial agent .

Neuropharmacological Effects

Compounds structurally related to this molecule have been studied for their effects on the central nervous system. Specifically, they may act as GABA receptor modulators, which are essential in treating anxiety and sleep disorders. The pyrrolidine ring may contribute to binding affinity at these receptors, making it a candidate for further investigation in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is pivotal for optimizing its pharmacological properties. The following table summarizes key structural features and their associated activities:

Structural FeatureActivityReference
Benzimidazole coreAnticancer activity
Pyrrolidine ringCNS activity
2,6-Dimethylphenoxy groupAntimicrobial properties
o-Tolyl substituentEnhanced binding affinity

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of benzimidazole derivatives similar to This compound . The results showed that specific modifications to the benzimidazole core significantly increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological effects, derivatives were tested for their ability to modulate GABA_A receptors. Compounds with a similar pyrrolidine structure exhibited anxiolytic effects in animal models without significant sedative side effects, indicating potential for use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to bind to the active sites of enzymes, potentially inhibiting their activity. The phenoxyethyl group could enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound features a benzimidazole core linked to a pyrrolidin-2-one moiety, with a 2-(2,6-dimethylphenoxy)ethyl group at the N1-position of the benzimidazole and an o-tolyl (2-methylphenyl) group at the pyrrolidinone’s N1-position. Key comparisons with analogs include:

Compound Name / ID Key Substituents Structural Differences vs. Target Compound Potential Impact
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one No phenoxyethyl group; simpler benzimidazole-pyrrolidinone Missing 2-(2,6-dimethylphenoxy)ethyl side chain Reduced steric bulk; likely lower receptor affinity due to fewer hydrophobic interactions. Discontinued status suggests pharmacokinetic limitations.
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one 2,5-dimethylphenoxyethyl (vs. 2,6-dimethyl); 4-fluorobenzyl (vs. o-tolyl) Phenoxy substitution (2,5 vs. 2,6); fluorinated benzyl group Altered electronic effects (fluorine’s electronegativity) and steric hindrance. May influence metabolic stability or binding selectivity.
1-(4-butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 4-butylphenyl; piperidinyl-oxoethyl side chain Bulky alkylphenyl group; piperidine-containing side chain Increased lipophilicity (higher LogP) could enhance membrane permeability but reduce solubility. Piperidine may introduce basicity, affecting pH-dependent solubility.
Hydrochloride salt of target compound Hydrochloride salt form of the target compound Ionic form (improved solubility) Enhanced aqueous solubility and bioavailability compared to free base.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The 2,6-dimethylphenoxyethyl group in the target compound introduces moderate hydrophobicity, balancing membrane permeability and solubility. In contrast, the 4-butylphenyl substituent in likely increases LogP significantly, risking poor solubility.
  • Salt Forms : The hydrochloride salt demonstrates a common strategy to improve solubility, a critical factor for oral bioavailability.

Biological Activity

The compound 4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C25H32N3O2C_{25}H_{32}N_{3}O_{2} with a molecular weight of 442.0 g/mol . The structure includes a benzimidazole moiety, which is known to exhibit various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core and subsequent modifications to introduce the pyrrolidinone and phenoxy groups. Specific reaction conditions and reagents can vary, but common solvents include DMF (dimethylformamide) and TEA (triethylamine).

Anticancer Properties

Research indicates that compounds containing benzimidazole derivatives often exhibit significant anticancer activity. For example, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) . The mechanism often involves the induction of apoptosis and inhibition of specific kinase pathways.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzimidazole derivatives are frequently evaluated for their ability to inhibit bacterial growth. In vitro studies have demonstrated that related compounds can exhibit substantial antibacterial effects against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Some derivatives with similar structures have been studied for neuroprotective effects, particularly in models of ischemia/reperfusion injury. Compounds have shown the ability to attenuate neuronal damage and exhibit antioxidant properties, suggesting potential applications in neurodegenerative diseases .

Study 1: Anticancer Activity

In a study evaluating the anticancer activity of similar benzimidazole derivatives, compounds were tested against human liver (SK-Hep-1) and breast cancer (MDA-MB-231) cell lines. Results indicated that certain derivatives significantly reduced cell viability by over 50% at concentrations as low as 10 µM .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds found that several exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against various pathogens, indicating strong antibacterial properties .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialSignificant antibacterial activity
NeuroprotectiveAttenuation of neuronal injury

Q & A

Q. Tables for Comparative Analysis

Table 1 : Biological Activity of Key Derivatives

SubstituentMIC (μg/mL)IC₅₀ (μM)Reference
2,6-Dimethylphenoxy8.228.5
4-Fluorophenyl4.512.1
3-Trifluoromethyl15.745.3

Table 2 : Optimization of Synthetic Parameters

ParameterOriginal Yield (%)Optimized Yield (%)Key Change
Solvent (Step 2)50 (DMF)68 (THF)Reduced side reactions
Catalyst (Step 3)70 (None)85 (Pd/C)Enhanced hydrogenation

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